3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
CAS No.:
Cat. No.: VC1268505
Molecular Formula: C21H11ClF6N4O
Molecular Weight: 484.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H11ClF6N4O |
|---|---|
| Molecular Weight | 484.8 g/mol |
| IUPAC Name | 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
| Standard InChI | InChI=1S/C21H11ClF6N4O/c22-16-17(19(33)30-13-9-5-4-8-12(13)20(23,24)25)31-32-15(21(26,27)28)10-14(29-18(16)32)11-6-2-1-3-7-11/h1-10H,(H,30,33) |
| Standard InChI Key | ZXTYZYFWUCFWET-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
Introduction
The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This class of compounds has been explored for various biological activities, including antimicrobial and anticancer properties. The specific compound features multiple functional groups, including chloro, phenyl, and trifluoromethyl groups, which contribute to its unique chemical and biological properties.
Biological Activity and Potential Applications
Pyrazolo[1,5-a]pyrimidines have been studied for their potential as inhibitors of various biological targets, including enzymes and receptors involved in diseases such as tuberculosis and cancer. While specific biological activity data for 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is limited, its structural features suggest potential for biological activity.
Data Table: Chemical and Commercial Information
| Property | Value |
|---|---|
| Molecular Formula | C21H11ClF6N4O |
| Molecular Weight | 484.78 g/mol |
| CAS Number | 313986-74-2 |
| Supplier | Sigma-Aldrich |
| Quantity | 25 mg |
| Price | $28.60 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume